molecular formula C15H17FN2O4S2 B2765879 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798671-89-2

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2765879
M. Wt: 372.43
InChI Key: ICURFZJUDYGHKC-UHFFFAOYSA-N
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Description

The compound “3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine-2,4-dione group, a piperidin-4-yl group, and a 4-fluoro-2-methylphenylsulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolidine-2,4-dione ring, the piperidin-4-yl group, and the 4-fluoro-2-methylphenylsulfonyl group. These groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazolidine-2,4-dione ring, the piperidin-4-yl group, and the 4-fluoro-2-methylphenylsulfonyl group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anticancer activity. Kumar and Sharma (2022) synthesized compounds that showed potential anticancer activity against the MCF-7 human breast cancer cell line, indicating their possible use in cancer treatment (Kumar & Sharma, 2022). Similarly, Chandrappa et al. (2008) synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various carcinoma cell lines, demonstrating their potential in cancer therapy (Chandrappa et al., 2008).

Antimicrobial Activity

Compounds based on thiazolidine-2,4-dione have shown significant antimicrobial properties. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-dione derivatives and found them to exhibit good activity against gram-positive bacteria, indicating their potential as antimicrobial agents (Prakash et al., 2011).

Antihyperglycemic Evaluation

Jawale et al. (2012) synthesized new 2,4-thiazolidinediones with aryl sulfonylurea moieties and evaluated them for antihyperglycemic activity in a normal rat model. Some compounds showed significant activity, suggesting their potential use in managing diabetes (Jawale et al., 2012).

Antifungal and Antibacterial Agents

Aneja et al. (2011) investigated the synthesis of new pyrazolyl-2,4-thiazolidinediones as antibacterial and antifungal agents. Their evaluation revealed that some compounds are associated with remarkable antifungal activity and are effective against Gram-positive bacteria (Aneja et al., 2011).

Topoisomerase I Inhibition and Apoptosis Induction

Barros et al. (2013) studied thiazacridine derivatives (ATZD), a novel class of cytotoxic agents combining an acridine and thiazolidine nucleus, for their ability to inhibit DNA topoisomerase I activity and induce apoptosis in human colon carcinoma HCT-8 cells. Their findings suggest that ATZD can be potential candidates for cancer therapy (Barros et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a drug, future research could involve optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .

properties

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S2/c1-10-8-11(16)2-3-13(10)24(21,22)17-6-4-12(5-7-17)18-14(19)9-23-15(18)20/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICURFZJUDYGHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

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